[(2R)-3-hexadecanoyloxy-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
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Overview
Description
[(2R)-3-hexadecanoyloxy-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is a specific type of phosphatidylcholine, a class of glycerophospholipids. This compound consists of a palmitic acid (16:0) chain at the C-1 position and a homo-gamma-linolenic acid (20:3(8Z,11Z,14Z)) chain at the C-2 position. Phosphatidylcholines are major components of biological membranes and play crucial roles in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-3-hexadecanoyloxy-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves the esterification of glycerophosphocholine with the respective fatty acids. The reaction conditions often include the use of catalysts such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction is usually carried out in an organic solvent like chloroform or methanol under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of phosphatidylcholines, including this compound, often involves extraction from natural sources such as egg yolk, soybeans, or other plant and animal tissues. The extraction process may use solvents like hexane or ethanol, followed by purification steps such as chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
[(2R)-3-hexadecanoyloxy-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate can undergo various chemical reactions, including:
Oxidation: The unsaturated fatty acid chain (20:3(8Z,11Z,14Z)) is susceptible to oxidation, leading to the formation of lipid peroxides.
Hydrolysis: Enzymatic hydrolysis by phospholipases can cleave the ester bonds, releasing free fatty acids and glycerophosphocholine.
Substitution: The phosphorylcholine headgroup can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen, often catalyzed by transition metals.
Hydrolysis: Phospholipase A2 is a common enzyme used for hydrolysis under physiological conditions.
Substitution: Strong nucleophiles like hydroxide ions or amines can facilitate substitution reactions.
Major Products Formed
Oxidation: Lipid peroxides and aldehydes.
Hydrolysis: Free fatty acids and glycerophosphocholine.
Substitution: Modified phosphatidylcholines with different headgroups.
Scientific Research Applications
[(2R)-3-hexadecanoyloxy-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate has diverse applications in scientific research:
Chemistry: Used as a model compound to study lipid oxidation and membrane dynamics.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Explored for its potential in drug delivery systems and as a biomarker for certain diseases.
Industry: Utilized in the formulation of liposomes for cosmetics and pharmaceuticals
Mechanism of Action
[(2R)-3-hexadecanoyloxy-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate exerts its effects primarily through its incorporation into cell membranes, influencing membrane fluidity and signaling pathways. The homo-gamma-linolenic acid chain can modulate inflammatory responses by serving as a precursor to bioactive lipid mediators. The phosphorylcholine headgroup interacts with membrane proteins, affecting their function and localization .
Comparison with Similar Compounds
Similar Compounds
PC(160/181(9Z)): Contains an oleic acid chain instead of homo-gamma-linolenic acid.
PC(160/204(5Z,8Z,11Z,14Z)): Contains arachidonic acid, a precursor to eicosanoids.
PC(180/203(8Z,11Z,14Z)): Contains stearic acid instead of palmitic acid.
Uniqueness
[(2R)-3-hexadecanoyloxy-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is unique due to the presence of homo-gamma-linolenic acid, which imparts distinct biophysical properties to the membrane and influences specific signaling pathways. Its combination of saturated and polyunsaturated fatty acids provides a balance between membrane rigidity and fluidity .
Properties
Molecular Formula |
C44H82NO8P |
---|---|
Molecular Weight |
784.1 g/mol |
IUPAC Name |
[(2R)-3-hexadecanoyloxy-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C44H82NO8P/c1-6-8-10-12-14-16-18-20-21-22-23-25-27-29-31-33-35-37-44(47)53-42(41-52-54(48,49)51-39-38-45(3,4)5)40-50-43(46)36-34-32-30-28-26-24-19-17-15-13-11-9-7-2/h14,16,20-21,23,25,42H,6-13,15,17-19,22,24,26-41H2,1-5H3/b16-14-,21-20-,25-23-/t42-/m1/s1 |
InChI Key |
SRIGHEHXEGELQJ-YYQUKWHJSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCC/C=C\C/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC=CCC=CCC=CCCCCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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